
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide, also known as DMDPE, is a synthetic compound which has been used in scientific research for many years. It has a wide range of applications, from drug development to biochemical and physiological studies. DMDPE is a versatile compound with a wide range of properties and potential applications.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has been used in a wide range of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. It has been used to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the structure and function of proteins, enzymes, and other biological molecules.
Wirkmechanismus
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide is a highly lipophilic compound, meaning it is able to penetrate cell membranes and interact with intracellular targets. It has been shown to interact with various enzymes, receptors, and other proteins, leading to changes in their activity or structure. It has also been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to alter the activity of enzymes, receptors, and other proteins, leading to changes in their structure and function. It has also been shown to affect gene expression, leading to changes in the expression of certain genes. Additionally, N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has been shown to have an effect on the immune system, leading to changes in the production of cytokines and other immune mediators.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has several advantages for use in laboratory experiments. It is highly lipophilic, making it easy to penetrate cell membranes and interact with intracellular targets. It is also relatively stable, making it suitable for long-term storage and use. Additionally, N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide is relatively inexpensive and can be easily synthesized.
However, there are also some limitations to the use of N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide in laboratory experiments. It is a relatively large molecule, making it difficult to penetrate cell membranes. Additionally, it has been shown to interact with a wide range of proteins and enzymes, making it difficult to predict its effects on a given system.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide in scientific research. It could be used to investigate the mechanism of action of new drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the structure and function of proteins, enzymes, and other biological molecules. It could also be used to investigate the effects of N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide on gene expression, leading to a better understanding of the molecular basis of disease. Finally, N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide could be used to investigate the effects of various compounds on the immune system, leading to a better understanding of the role of the immune system in disease.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide can be synthesized by a variety of methods, including the reaction of 2,5-dimethoxyphenylacetic acid with diphenylmethylenediamine in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The product is isolated by extraction with a suitable organic solvent, followed by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
N'-benzhydryl-N-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-18-13-14-20(29-2)19(15-18)24-22(26)23(27)25-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIFBZAGMXCXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzhydryl-N2-(2,5-dimethoxyphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

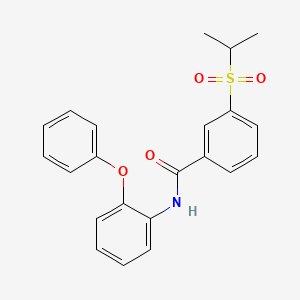

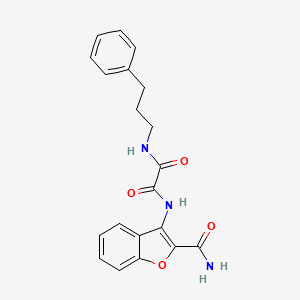
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)

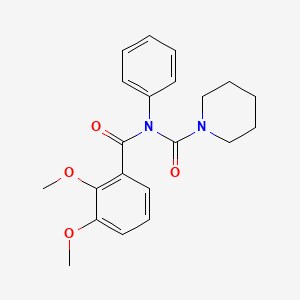
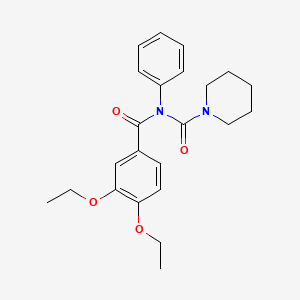

![N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide](/img/structure/B6485129.png)

![1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B6485142.png)
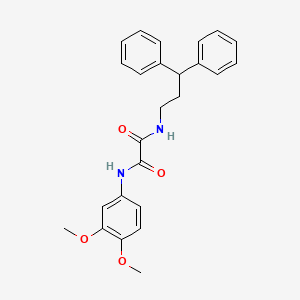
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6485156.png)